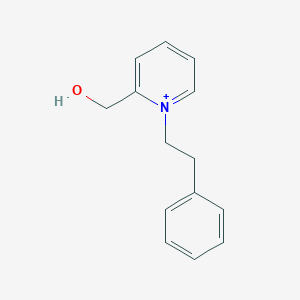
2-(hydroxymethyl)-1-(2-phenylethyl)pyridinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(hydroxymethyl)-1-(2-phenylethyl)pyridinium: is a chemical compound that belongs to the class of pyridinium derivatives This compound is characterized by the presence of a pyridinium ring substituted with a phenylethyl group and a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(hydroxymethyl)-1-(2-phenylethyl)pyridinium typically involves the reaction of pyridine with 2-phenylethyl bromide in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with formaldehyde and hydrogen cyanide to introduce the methanol group. The reaction conditions usually require controlled temperatures and inert atmosphere to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2-(hydroxymethyl)-1-(2-phenylethyl)pyridinium can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form the corresponding alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the methanol group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridinium derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2-(hydroxymethyl)-1-(2-phenylethyl)pyridinium is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and receptor binding.
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may have applications in the development of new drugs targeting specific molecular pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of 2-(hydroxymethyl)-1-(2-phenylethyl)pyridinium involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The phenylethyl group enhances its binding affinity, while the pyridinium ring facilitates its interaction with charged residues in the target proteins. The methanol group can participate in hydrogen bonding, further stabilizing the compound-target complex.
Comparación Con Compuestos Similares
[1-(2-Phenylethyl)pyridin-1-ium-2-yl]ethanol: Similar structure but with an ethanol group instead of methanol.
[1-(2-Phenylethyl)pyridin-1-ium-2-yl]amine: Similar structure but with an amine group instead of methanol.
[1-(2-Phenylethyl)pyridin-1-ium-2-yl]acetate: Similar structure but with an acetate group instead of methanol.
Uniqueness: The uniqueness of 2-(hydroxymethyl)-1-(2-phenylethyl)pyridinium lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methanol group allows for unique reactivity and interactions compared to its analogs.
Propiedades
Fórmula molecular |
C14H16NO+ |
|---|---|
Peso molecular |
214.28g/mol |
Nombre IUPAC |
[1-(2-phenylethyl)pyridin-1-ium-2-yl]methanol |
InChI |
InChI=1S/C14H16NO/c16-12-14-8-4-5-10-15(14)11-9-13-6-2-1-3-7-13/h1-8,10,16H,9,11-12H2/q+1 |
Clave InChI |
UBVAUDSYAZGUDY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC[N+]2=CC=CC=C2CO |
SMILES canónico |
C1=CC=C(C=C1)CC[N+]2=CC=CC=C2CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,3-benzodioxol-5-ylmethylene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B427558.png)
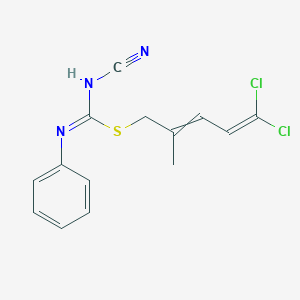
![methyl [(3-methyl-1-phenyl-1h-pyrazol-5-ylthio)methyl]cyanocarbonimidodithioate](/img/structure/B427560.png)
![[Propylsulfanyl-[(2-sulfanylidene-1,3-benzothiazol-3-yl)methylsulfanyl]methylidene]cyanamide](/img/structure/B427561.png)
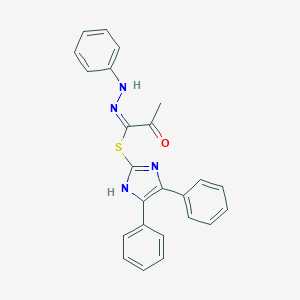
![4-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B427563.png)
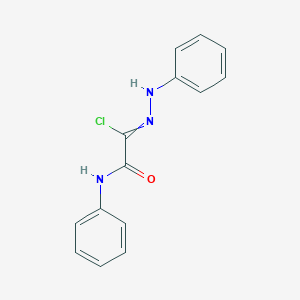
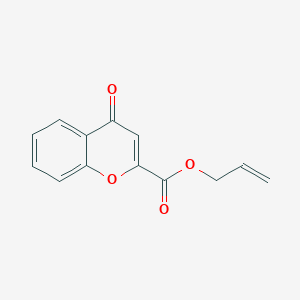
![Methyl 3-{[(8-quinolinyloxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B427568.png)
![Ethyl 4-cyano-3-methyl-5-[(trifluoroacetyl)amino]-2-thiophenecarboxylate](/img/structure/B427569.png)
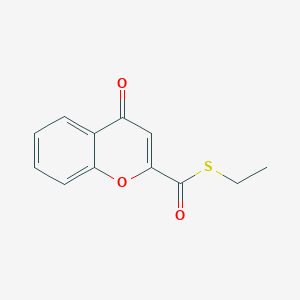
![Methyl 3-({[(5-chloro-3-pyridinyl)oxy]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B427571.png)
![[1,4]Benzodioxino[2,3-b]quinoxaline](/img/structure/B427575.png)
![Methyl 3-{[(2-pyridinylsulfanyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B427576.png)
